4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
CAS No.: 129670-05-9
Cat. No.: VC21151122
Molecular Formula: C9H8ClF3O2
Molecular Weight: 240.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129670-05-9 |
|---|---|
| Molecular Formula | C9H8ClF3O2 |
| Molecular Weight | 240.6 g/mol |
| IUPAC Name | 4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol |
| Standard InChI | InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3 |
| Standard InChI Key | WBUZWDWYEGWODV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O |
Introduction
Chemical Identity and Structural Properties
Chemical Identification
| Parameter | Value |
|---|---|
| CAS Number | 129670-05-9 |
| Molecular Formula | C9H8ClF3O2 |
| Molecular Weight | 240.6 g/mol |
| IUPAC Name | 4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol |
| Standard InChI | InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3 |
| Standard InChIKey | WBUZWDWYEGWODV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O |
| PubChem Compound ID | 14670769 |
The compound's unique identifiers serve as critical reference points for researchers seeking to study or utilize this substance in various applications.
Structural Characteristics
The molecular structure of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol features several key functional groups arranged in a specific configuration. The backbone consists of a phenol ring substituted with three principal groups:
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A hydroxyl (-OH) group attached directly to the aromatic ring, characteristic of phenols, providing hydrogen bonding capability and moderate acidity
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A methyl (-CH3) group at position 2, contributing to steric effects and influencing the electronic properties of the ring
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A complex 2-chloro-1,1,2-trifluoroethoxy group at position 4, which includes three fluorine atoms and one chlorine atom with significant electronegativity
This particular arrangement of substituents creates a molecule with distinct electronic distribution, influencing its reactivity, solubility, and potential interaction with biological systems. The presence of the trifluoroethoxy group significantly alters the electron density distribution across the molecule, creating regions of partial positive and negative charges that influence intermolecular interactions.
Synthesis and Preparation Methods
Precursor Materials
The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol would typically involve specific precursor materials. Based on synthetic approaches for similar compounds, these precursors likely include:
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2-Methylphenol (or appropriately substituted derivatives) as the core aromatic structure
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2-Chloro-1,1,2-trifluoroethanol as the source of the halogenated ethoxy group
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Base reagents (such as potassium carbonate or sodium hydride) to facilitate the substitution reaction
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Appropriate solvents that can accommodate both the phenolic compound and the fluorinated reagent
The industrial production of this compound would require careful sourcing of these precursor materials, particularly the fluorinated components which often demand specialized manufacturing processes.
Chemical and Physical Properties
Physical Characteristics
While comprehensive physical characterization data for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is limited in the current literature, certain properties can be anticipated based on its structure. As an organofluorine compound with both aromatic and halogenated components, it likely exhibits:
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Moderate to high lipophilicity due to the presence of the trifluoroethoxy group
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Limited water solubility, though the phenolic hydroxyl group provides some hydrophilic character
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A distinct melting point influenced by the molecular symmetry and intermolecular forces
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Stability under normal environmental conditions, with resistance to thermal degradation
These physical properties would significantly influence the compound's behavior in various applications, from its formulation in pharmaceutical preparations to its environmental fate in agrochemical contexts.
Chemical Reactivity
The chemical reactivity of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is largely determined by its functional groups. Key aspects of its chemical behavior include:
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Moderate acidity of the phenolic hydroxyl group, enabling it to participate in acid-base reactions
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Potential for electrophilic aromatic substitution reactions on the aromatic ring, though the existing substituents would influence regioselectivity
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Stability of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry
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Reactivity of the chlorine atom, which could potentially participate in substitution reactions under appropriate conditions
These reactivity patterns make the compound versatile for chemical modifications, allowing for the creation of derivatives with tailored properties for specific applications.
Analytical Methods and Detection
Instrumental Analysis
The detection and quantification of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol would typically employ advanced analytical instrumentation. Based on methods used for similar compounds, effective analytical approaches might include:
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Liquid chromatography coupled with mass spectrometry (LC-MS/MS), providing high sensitivity and selectivity
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Gas chromatography with mass spectrometric detection (GC-MS), particularly suitable for volatile derivatives
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High-performance liquid chromatography (HPLC) with UV or fluorescence detection
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and purity assessment
The presence of fluorine atoms offers additional analytical opportunities, including 19F NMR spectroscopy, which can provide distinctive spectral patterns unique to fluorinated compounds .
Method Validation
Analytical method validation for 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol would require establishing key performance parameters such as:
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Limits of detection and quantification in various matrices
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Linearity ranges for calibration
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Recovery percentages from complex samples
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Precision and accuracy metrics under different conditions
These validation parameters would be essential for reliable detection and quantification of the compound in research, quality control, and environmental monitoring contexts .
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